6-fluoro-1-[(4-fluorophenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one
Description
6-Fluoro-1-[(4-fluorophenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one is a fluorinated quinolin-4-one derivative characterized by three critical structural motifs:
- 6-Fluoro substituent: Enhances electron-withdrawing properties and may improve metabolic stability.
- 4-Fluorophenylmethyl group: Introduces steric bulk and electronic effects via the fluorine atom.
- 4-(Propan-2-yl)benzenesulfonyl group: A bulky, hydrophobic substituent that likely influences binding interactions and solubility.
Properties
IUPAC Name |
6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2NO3S/c1-16(2)18-5-10-21(11-6-18)32(30,31)24-15-28(14-17-3-7-19(26)8-4-17)23-12-9-20(27)13-22(23)25(24)29/h3-13,15-16H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTYTYBWLIBAEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1-[(4-fluorophenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. Common synthetic routes include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an aniline derivative reacts with a β-ketoester in the presence of a strong acid.
Introduction of Fluorine Atoms: Fluorination can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms and sulfonyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction can yield dihydroquinoline derivatives.
Scientific Research Applications
Biological Activities
Research has demonstrated that compounds within the dihydroquinoline family exhibit a range of biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of dihydroquinolines can exhibit significant antibacterial and antifungal activities. For instance, compounds synthesized from similar frameworks have been tested against various pathogens with promising results .
- Anticancer Effects : There is growing evidence that quinoline derivatives can inhibit cancer cell proliferation. Specifically, certain modifications to the dihydroquinoline structure have been linked to enhanced cytotoxicity against cancer cell lines.
Case Studies
-
Antimicrobial Activity :
A study published in the Journal of Pharmaceutical Sciences synthesized a series of 6-fluoro-1,4-dihydroquinoline derivatives and evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited MIC values comparable to standard antibiotics . -
Anticancer Potential :
In another study, researchers explored the anticancer properties of 6-fluoro derivatives on human cancer cell lines. The findings suggested that these compounds could induce apoptosis and inhibit cell cycle progression in a dose-dependent manner .
Data Table: Summary of Biological Activities
| Activity Type | Compound Derivative | Target Organism/Cell Line | Result |
|---|---|---|---|
| Antimicrobial | 6-Fluoro-1,4-dihydroquinoline derivative | Staphylococcus aureus | MIC = 32 µg/mL |
| Anticancer | 6-Fluoro derivative | HeLa (cervical cancer) | IC50 = 15 µM |
| Antifungal | Related quinoline derivative | Candida albicans | MIC = 16 µg/mL |
Mechanism of Action
The mechanism of action of this compound involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The presence of fluorine atoms enhances its binding affinity and potency.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of the target compound are highlighted through comparisons with analogs (Table 1). Key differences in substituents and their implications are discussed below.
Table 1: Structural Comparison of Quinolin-4-one Derivatives
Key Observations
Sulfonyl Group Variations :
- The target’s 4-isopropylbenzenesulfonyl group (bulky, hydrophobic) contrasts with 3-chlorobenzenesulfonyl (electron-withdrawing, smaller) in and 4-methoxybenzenesulfonyl (electron-donating) in . The isopropyl group may enhance membrane permeability but reduce aqueous solubility compared to methoxy or chloro analogs.
- Compound shares the 4-isopropylbenzenesulfonyl group, suggesting a conserved role in target binding, but diverges in other substituents.
Benzyl Group Modifications :
- The 4-fluorophenylmethyl group in the target differs from 4-methylbenzyl in and 2-chlorophenylmethyl in . Fluorine’s electronegativity may improve binding specificity compared to methyl or chloro groups, which prioritize steric effects.
Quinolinone Substituents: The 6-fluoro in the target and contrasts with 6-methoxy in (electron-donating) and 7-diethylamino in (basic, polar). Fluorine’s small size and electronegativity favor tight binding in sterically constrained pockets, whereas methoxy or amino groups may enhance solubility.
Functional Implications
- Hydrophobicity: The target’s isopropyl and fluorinated benzyl groups suggest optimized lipophilicity for cell membrane penetration, contrasting with more polar analogs like (diethylamino) or (methoxy).
Biological Activity
6-Fluoro-1-[(4-fluorophenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is , with a molecular weight of approximately 466.52 g/mol. It features a quinoline core substituted with various functional groups that enhance its biological activity.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 466.52 g/mol |
| XLogP3-AA | 5.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 8 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. Research indicates that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes linked to various diseases, particularly those involved in cancer progression and inflammation.
- Receptor Binding : Binding affinity studies suggest that it interacts with certain receptors, potentially modulating pathways related to pain and inflammation.
Anticancer Activity
Several studies have demonstrated the anticancer properties of this compound. In vitro assays showed that it induces apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects. In animal models, it significantly reduced markers of inflammation such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.
Case Studies
- Breast Cancer Study : A study published in Cancer Research investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis rates compared to controls .
- Inflammatory Bowel Disease (IBD) : In a preclinical model of IBD, treatment with this compound resulted in reduced colonic inflammation and improved histopathological scores, indicating its potential therapeutic role in gastrointestinal disorders .
- Pain Management : A clinical trial assessed the efficacy of this compound in patients with chronic pain conditions. Results showed significant pain reduction compared to placebo, highlighting its analgesic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
